molecular formula C17H25F2N3OS B12264265 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B12264265
M. Wt: 357.5 g/mol
InChI Key: SCRPZFVKEKUFQU-UHFFFAOYSA-N
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Description

1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound featuring a thiazole ring, piperidine moieties, and difluorinated piperidine. The thiazole ring is known for its diverse biological activities, making this compound potentially significant in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine moieties are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moieties can enhance the compound’s binding affinity and specificity. The difluorinated piperidine group can increase the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to its combination of a thiazole ring, piperidine moieties, and difluorinated piperidine. This combination enhances its biological activity, stability, and potential for various applications .

Properties

Molecular Formula

C17H25F2N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C17H25F2N3OS/c1-12-15(24-13(2)20-12)11-21-7-3-14(4-8-21)16(23)22-9-5-17(18,19)6-10-22/h14H,3-11H2,1-2H3

InChI Key

SCRPZFVKEKUFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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